3-(Cyclohexylamino)propan-1-ol
Overview
Description
3-(Cyclohexylamino)propan-1-ol is a chemical compound composed of a cyclohexyl group, an amino group, and a hydroxy groupThis compound is commonly used as an intermediate in the synthesis of various drugs, such as the antidepressant Duloxetine, and as a chiral auxiliary in organic chemistry.
Mechanism of Action
Target of Action
The primary target of 3-(Cyclohexylamino)propan-1-ol is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .
Mode of Action
This compound acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .
Biochemical Pathways
The compound affects the neuronal signaling pathways by blocking the sodium channels. This blockage prevents the generation of action potentials, thereby inhibiting the transmission of nerve signals
Pharmacokinetics
Similar compounds are typically metabolized by plasma esterases and have a short half-life . More research is needed to determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of sodium channels by this compound results in the suppression of nerve signal transmission . This can lead to a decrease in sensation or even complete numbness in the area where the compound is applied.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, temperature can influence the compound’s stability and rate of metabolism . More research is needed to fully understand these influences.
Biochemical Analysis
Biochemical Properties
3-(Cyclohexylamino)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of antidepressants like Duloxetine . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis, thereby impacting neuronal function . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in metabolic pathways is crucial for its role in biochemical reactions and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby influencing various biochemical and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylamino)propan-1-ol typically involves the reaction of cyclohexylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexylamine displaces the chlorine atom in 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of solvents, temperature control, and purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
3-(Cyclohexylamino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of antidepressants and other therapeutic agents.
Industry: Applied as a chiral auxiliary in asymmetric synthesis and as a building block for various chemical products.
Comparison with Similar Compounds
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.
N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with a similar structure.
Uniqueness: 3-(Cyclohexylamino)propan-1-ol is unique due to its specific combination of a cyclohexyl group, an amino group, and a hydroxy group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industrial processes.
Properties
IUPAC Name |
3-(cyclohexylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOAUWHTDKZVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185062 | |
Record name | N-Cyclohexylpropanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31121-12-7 | |
Record name | 3-(Cyclohexylamino)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31121-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 44899 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC44899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexylpropanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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